An In-depth Technical Guide to the Synthesis of 1,3-Diphenylurea from Urea and Aniline
An In-depth Technical Guide to the Synthesis of 1,3-Diphenylurea from Urea and Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenylurea, also known as carbanilide, is a versatile organic compound with significant applications in various fields, including the pharmaceutical and polymer industries.[1] In drug development, it serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-cancer drugs.[1][2] Its derivatives have also been identified as novel endocytosis inhibitors with broad-spectrum antiviral activity.[3] This technical guide provides a comprehensive overview of the synthesis of 1,3-diphenylurea from the readily available precursors, urea and aniline. It details the underlying reaction mechanism, presents various experimental protocols with comparative data, and outlines purification techniques.
Reaction Mechanism
The synthesis of 1,3-diphenylurea from urea and aniline is generally understood to proceed through a two-step mechanism. The initial reaction involves the thermal decomposition of urea to form isocyanic acid and ammonia. The highly reactive isocyanic acid then reacts with an aniline molecule to produce 1-phenylurea as an intermediate. Subsequently, the 1-phenylurea intermediate reacts with a second molecule of aniline, eliminating ammonia, to yield the final product, 1,3-diphenylurea.[4]
The overall reaction can be summarized as follows:
Step 1: Formation of 1-Phenylurea
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Urea decomposes upon heating to form isocyanic acid and ammonia.
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Isocyanic acid reacts with aniline to produce 1-phenylurea.
Step 2: Formation of 1,3-Diphenylurea
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1-Phenylurea reacts with another molecule of aniline to form 1,3-diphenylurea and ammonia.
The reaction can be influenced by catalysts and reaction conditions, which can affect the yield and purity of the final product.
Caption: Reaction pathway for the synthesis of 1,3-diphenylurea from urea and aniline.
Experimental Protocols
Several methods for the synthesis of 1,3-diphenylurea from urea and aniline have been reported, each with its own set of advantages and disadvantages. The choice of method often depends on the desired yield, purity, and scale of the reaction.
Method 1: Aqueous Synthesis using Aniline Hydrochloride
This method utilizes aniline hydrochloride and urea in an aqueous solution. The reaction produces both 1-phenylurea and 1,3-diphenylurea, which are then separated based on their differential solubility in hot water.
Procedure:
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Dissolve aniline hydrochloride and urea in warm water.
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Heat the solution under reflux for approximately 90 minutes. Crystals of 1,3-diphenylurea typically start to appear after 30-40 minutes.
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Filter the hot solution to isolate the crude 1,3-diphenylurea, which is insoluble in boiling water.
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Wash the collected solid with hot water.
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Cool the filtrate to crystallize 1-phenylurea.
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The crude 1,3-diphenylurea can be further purified by recrystallization from ethanol.
Method 2: Synthesis in Glacial Acetic Acid
This method involves heating aniline and urea in glacial acetic acid and is reported to produce high yields of N,N'-diphenylurea.
Procedure:
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Heat a mixture of 2 moles of aniline and 1 mole of urea in glacial acetic acid.
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Further details on reaction time and purification were not specified in the initial source.
Method 3: Direct Reaction under Reduced Pressure
A patented method describes the direct reaction of urea and aniline under elevated temperature and reduced pressure, which helps to remove the ammonia byproduct and drive the reaction to completion.
Procedure:
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Charge a reaction kettle with urea and aniline in a molar ratio of 1:3 to 1:8.
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Heat the mixture to 160-180 °C under a vacuum of 30-250 mmHg for 2-8 hours.
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After the reaction is complete, evaporate the excess aniline.
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Wash the residual crude product with alcohol and filter to obtain white crystalline 1,3-diphenylurea.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols.
Table 1: Reactant Quantities and Ratios
| Method | Urea | Aniline/Aniline HCl | Solvent | Molar Ratio (Urea:Aniline) | Reference |
| 1 | 6 g | 12 g (Aniline HCl) | 50 mL Water | 1:0.93 (approx.) | |
| 2 | 1 mol | 2 mol | Glacial Acetic Acid | 1:2 | |
| 3 | 1 mol | 3-8 mol | None | 1:3 to 1:8 |
Table 2: Reaction Conditions and Yields
| Method | Temperature | Time | Pressure | Yield of 1,3-Diphenylurea | Reference |
| 1 | Boiling (Water) | 90 min | Atmospheric | 1-1.5 g (from 6g urea) | |
| 2 | Heating | Not Specified | Atmospheric | High | |
| 3 | 160-180 °C | 2-8 h | 30-250 mmHg | Up to 98.6% |
Table 3: Physical Properties of 1,3-Diphenylurea
| Property | Value | Reference |
| Molecular Formula | C13H12N2O | |
| Molecular Weight | 212.25 g/mol | |
| Appearance | White to off-white crystals | |
| Melting Point | 237-240 °C | |
| Boiling Point | 261-263 °C |
Experimental Workflow
The general workflow for the synthesis and purification of 1,3-diphenylurea is depicted below.
Caption: General experimental workflow for 1,3-diphenylurea synthesis.
Purification
The crude 1,3-diphenylurea obtained from the reaction can be purified by several methods. A common and effective method is recrystallization.
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Recrystallization from Ethanol: The crude product can be dissolved in hot ethanol and then allowed to cool slowly. The purified 1,3-diphenylurea will crystallize out, leaving impurities in the solution.
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Washing with Hot Water: In the aqueous synthesis method, washing the crude product with hot water is an effective way to remove unreacted starting materials and the more soluble 1-phenylurea byproduct.
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Alcohol Washing: For the direct reaction method, washing the crude product with an alcohol such as methanol or ethanol is used to remove excess aniline and other impurities.
Applications in Drug Development
1,3-Diphenylurea and its derivatives are of significant interest to the pharmaceutical industry. They serve as key building blocks for the synthesis of a variety of biologically active molecules.
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Anti-cancer Agents: These compounds are utilized in the development of anti-cancer drugs, often acting as inhibitors of specific enzymes involved in cancer cell proliferation.
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Antiviral Activity: Derivatives of 1,3-diphenylurea have been shown to act as endocytosis inhibitors, which can block the entry of viruses such as SARS-CoV-2 and influenza A into host cells.
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Enzyme Inhibition: The urea moiety can form key hydrogen bonds with biological targets, making these compounds effective enzyme inhibitors. For instance, some derivatives have been shown to inhibit α-glucosidase, which is relevant in the management of type II diabetes.
This technical guide provides a foundational understanding of the synthesis of 1,3-diphenylurea. For specific applications, further optimization of the reaction conditions and purification methods may be necessary to achieve the desired purity and yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
